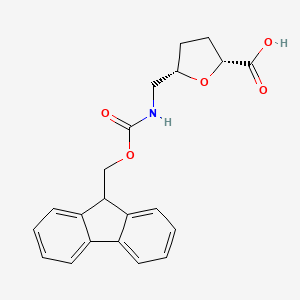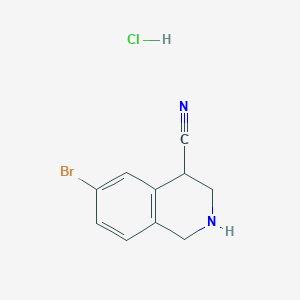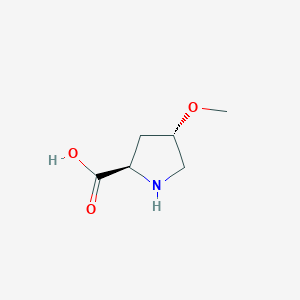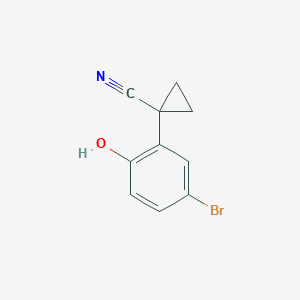
1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a bromine atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination: The starting material, 2-hydroxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation. This can be achieved using diazomethane or a Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to form the cyclopropane ring.
Nitrile Formation:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: 1-(5-Bromo-2-oxophenyl)cyclopropane-1-carbonitrile.
Reduction: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-amine.
Substitution: 1-(5-Amino-2-hydroxyphenyl)cyclopropane-1-carbonitrile.
科学的研究の応用
1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Chemical Reactivity: The bromine atom and nitrile group are reactive sites that can undergo various transformations, enabling the compound to participate in diverse chemical reactions.
類似化合物との比較
1-(5-Chloro-2-hydroxyphenyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile is unique due to the combination of its bromine and hydroxyl substituents, which confer distinct reactivity and potential biological activity. The presence of the cyclopropane ring adds to its structural rigidity and influences its chemical behavior compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8BrNO/c11-7-1-2-9(13)8(5-7)10(6-12)3-4-10/h1-2,5,13H,3-4H2 |
InChIキー |
OCBMELYDDWXHDB-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C#N)C2=C(C=CC(=C2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


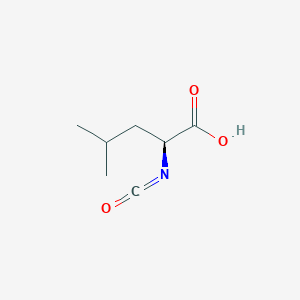
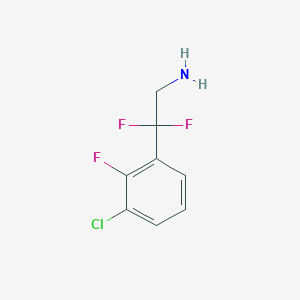
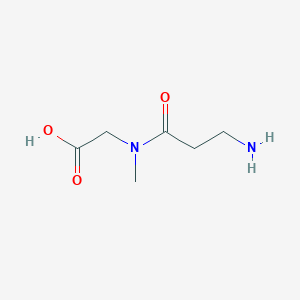
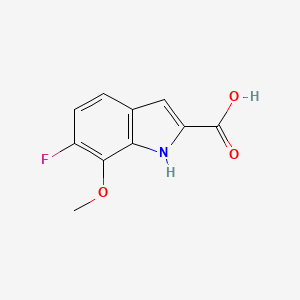
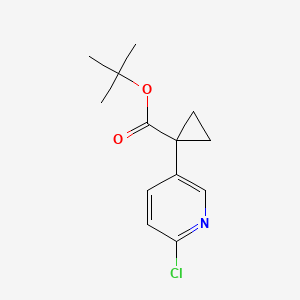
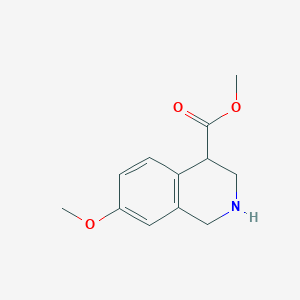

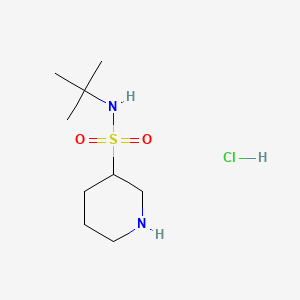
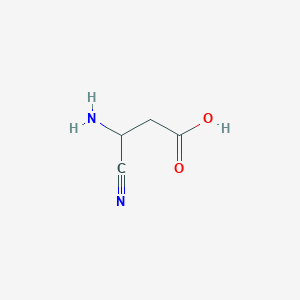
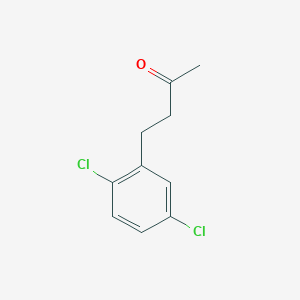
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
